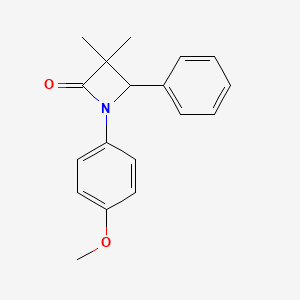
2-Azetidinone, 1-(4-methoxyphenyl)-3,3-dimethyl-4-phenyl-
Numéro de catalogue B8522169
Poids moléculaire: 281.3 g/mol
Clé InChI: CSZHSDQORHZWBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05856311
Procedure details


A solution of 24.4 g of N-(4-methoxy-phenyl)-3,3-dimethyl-4-phenylazetidin-2-one and 16.5 g of lithium 25 perchlorate in a mixture of 500 cm3 of acetonitrile and 50 cm3 of water, is subjected to electrolysis in a unseparated cell, using a graphite anode and a stainless steel grille as cathode and maintaining a constant potential difference of 1.5 V. At the end of the reaction the solution is concentrated to 1/4 of volume. An extraction is made with ethyl acetate and the organic phase is washed with a solution of aqueous sodium sulphite at 10% and then with water; it is dried with sodium sulphate and then evaporated. The raw product is purified on silica gel, using a mixture of ethyl acetate/hexane as eluant in a ratio of 3/7 and 15.4 g of 3,3-dimethyl-4-phenylazetidin-2-one are obtained (yield (98%).
Quantity
24.4 g
Type
reactant
Reaction Step One

[Compound]
Name
lithium 25 perchlorate
Quantity
16.5 g
Type
reactant
Reaction Step One



[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
COC1C=CC([N:9]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]([CH3:20])([CH3:19])[C:10]2=[O:21])=CC=1>C(#N)C.O>[CH3:19][C:11]1([CH3:20])[CH:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:9][C:10]1=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1C(C(C1C1=CC=CC=C1)(C)C)=O
|
[Compound]
|
Name
|
lithium 25 perchlorate
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
graphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction the solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated to 1/4 of volume
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
An extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with a solution of aqueous sodium sulphite at 10%
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
it is dried with sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw product is purified on silica gel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate/hexane as eluant in a ratio of 3/7 and 15.4 g of 3,3-dimethyl-4-phenylazetidin-2-one
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield (98%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C(NC1C1=CC=CC=C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
